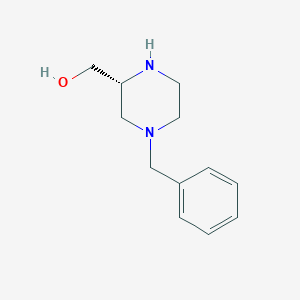

(R)-4-benzyl-2-hydroxymethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-4-benzylpiperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMFGDYBTJEEDP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428014 | |

| Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149715-46-8 | |

| Record name | (2R)-4-(Phenylmethyl)-2-piperazinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149715-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-benzyl-2-hydroxymethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral piperazine derivative, (R)-4-benzyl-2-hydroxymethylpiperazine. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperazine motif in a wide range of pharmacologically active molecules. The information presented herein includes a detailed, multi-step synthesis protocol, a summary of key characterization data, and a discussion of the analytical techniques used to confirm the structure and purity of the target compound.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol [1] |

| CAS Number | 149715-46-8[1] |

| MDL Number | MFCD11113046[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from the readily available chiral building block, (R)-serine. The overall synthetic strategy involves the formation of a piperazinedione intermediate followed by reduction.

Synthetic Workflow

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-N-Chloroacetyl Serine Methyl Ester

-

Esterification: To a suspension of (R)-serine in anhydrous methanol under an inert atmosphere and cooled in an ice-salt bath, slowly add thionyl chloride dropwise. Allow the reaction mixture to warm to room temperature and stir for 6-15 hours. After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

-

N-Chloroacetylation: Dissolve the residue in water and cool in an ice-salt bath. Add sodium bicarbonate portion-wise until gas evolution ceases. To this solution, add a solution of chloroacetyl chloride in dichloromethane (1:10 v/v) dropwise. Allow the reaction to proceed at room temperature for 6-15 hours.

-

Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-chloroacetyl serine methyl ester as a pale yellow liquid.

Step 2: Synthesis of (R)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione

-

Cyclization: Dissolve the (R)-N-chloroacetyl serine methyl ester in anhydrous methanol. To this solution, under an ice-water bath, add triethylamine followed by benzylamine.

-

Reaction: Reflux the reaction mixture at 80-120°C for 40-56 hours.

-

Work-up and Purification: Cool the reaction to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel to afford (R)-1-benzyl-3-hydroxymethyl-2,5-piperazinedione as a white solid.

Step 3: Synthesis of this compound

-

Reduction: Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool in an ice bath. Add the (R)-1-benzyl-3-hydroxymethyl-2,5-piperazinedione in portions.

-

Reaction: Stir the reaction mixture at room temperature for 30-50 minutes, then heat to reflux at 90-140°C for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, a 2M sodium hydroxide solution, and then water again. Stir the resulting mixture at room temperature for 0.5-2 hours.

-

Isolation: Filter the solid aluminum salts and wash the filter cake with dichloromethane. Combine the filtrates, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Characterization Data

The structure and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete set of publicly available spectral data for this specific enantiomer is limited, the expected characteristic signals are summarized below based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.20 - 7.40 | m |

| Benzyl CH₂ | ~3.50 | s |

| Piperazine ring protons | 1.80 - 3.00 | m |

| CH₂OH | ~3.40 - 3.60 | m |

| OH | Variable | br s |

¹³C NMR (Expected Chemical Shifts)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C (C₆H₅) | 127 - 130 |

| Aromatic C (ipso) | ~138 |

| Benzyl CH₂ | ~63 |

| Piperazine C-2 | ~58 |

| Piperazine C-3, C-5, C-6 | 45 - 55 |

| CH₂OH | ~65 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 206. Key fragmentation patterns for benzylpiperazine derivatives typically involve cleavage of the benzyl group and fragmentation of the piperazine ring.

Expected Fragmentation Pattern

Caption: Expected major fragmentation pathways in EI-MS.

| m/z | Proposed Fragment |

| 206 | [M]⁺ |

| 175 | [M - CH₂OH]⁺ |

| 115 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Applications in Drug Development

Chiral piperazine derivatives are valuable scaffolds in medicinal chemistry. The presence of the piperazine ring can influence a molecule's physicochemical properties, such as its pKa and solubility, which are critical for drug-like characteristics. The stereochemistry of these molecules often plays a crucial role in their biological activity and selectivity for specific targets. While the specific biological activity of this compound is not extensively documented in publicly available literature, it serves as a versatile chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Example Signaling Pathway Involvement for Piperazine Derivatives

Many piperazine-containing compounds are known to interact with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical piperazine-based drug candidate.

Caption: Generalized GPCR signaling cascade for a piperazine-based ligand.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Further research into its specific biological targets and pharmacological properties will be essential to fully elucidate its potential in drug discovery and development.

References

Technical Guide: Physicochemical Properties of (R)-4-benzyl-2-hydroxymethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the chiral compound (R)-4-benzyl-2-hydroxymethylpiperazine. Due to the limited availability of experimentally determined data in public literature for this specific enantiomer, this document focuses on its fundamental molecular attributes and provides standardized, detailed protocols for the experimental determination of its key physicochemical parameters. These methodologies are essential for researchers engaged in quality control, further development, or characterization of this and similar molecules.

Core Molecular Data

The fundamental molecular identity of this compound is established by its chemical formula and molecular weight.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈N₂O | |

| Molecular Weight | 206.28 g/mol | |

| CAS Number | 149715-46-8 |

Physicochemical Parameters

| Property | Value | Method of Determination |

| Melting Point | Experimentally Undetermined | Capillary Method |

| Boiling Point | Experimentally Undetermined | Capillary Method / Distillation |

| Aqueous Solubility | Experimentally Undetermined | Shake-Flask Method |

| pKa | Experimentally Undetermined | Potentiometric Titration |

| LogP (Octanol/Water) | Experimentally Undetermined | RP-HPLC Method |

Experimental Protocols

The following sections provide detailed protocols for the experimental determination of the primary physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[1]

Methodology:

-

Sample Preparation: A small quantity of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and gently tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[2][3]

-

Apparatus Setup: The prepared capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital Mel-Temp apparatus).

-

Measurement: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is reduced to 1-2°C per minute.[3]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Capillary Method)

The boiling point provides information about the volatility of a liquid compound.[5][6]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into a small test tube (fusion tube).[5][7]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[7][8] The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[8]

-

Measurement: The apparatus is heated slowly and uniformly. As the temperature rises, air trapped in the capillary tube will emerge as bubbles. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tip.[8]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6] This occurs when the vapor pressure of the sample equals the external atmospheric pressure.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel.[10][11]

-

Agitation: The mixture is agitated in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9][12]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a low-binding filter).[10][11]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[10]

pKa Determination (Potentiometric Titration)

As a piperazine derivative with two nitrogen atoms, the compound is expected to have two pKa values, which are critical for predicting its ionization state at different pH levels. Potentiometric titration is a precise method for this determination.[13][14]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility, to a known concentration (e.g., 1 mM).[13][15] The solution is made acidic (pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[16]

-

Titration: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[15] The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments.[16]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve. The pH at the half-equivalence point for each basic center corresponds to its pKa.[17]

LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP.[18][19]

Methodology:

-

System Setup: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Calibration: A set of reference compounds with known LogP values is injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time (t_R) for each reference compound is measured.[18]

-

Calculation of Capacity Factor (k'): The capacity factor for each reference compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k') against the known LogP values of the reference compounds. This creates a calibration curve.[18]

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Determination: The log k' for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.[18]

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a novel compound like this compound.

Caption: Experimental workflow for physicochemical characterization.

Relationship of Physicochemical Properties in Drug Development

This diagram illustrates how fundamental physicochemical properties are interrelated and influence key aspects of the drug development process.

Caption: Interrelation of physicochemical properties in drug development.

References

- 1. pennwest.edu [pennwest.edu]

- 2. byjus.com [byjus.com]

- 3. jove.com [jove.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

- 14. mdpi.com [mdpi.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (R)-4-benzyl-2-hydroxymethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-4-benzyl-2-hydroxymethylpiperazine. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide presents a compilation of expected and representative spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopic interpretation. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Chemical Structure and Properties

This compound is a disubstituted piperazine derivative featuring a benzyl group at the N4 position and a hydroxymethyl group at the C2 position, with the stereochemistry at the C2 position being (R).

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 149715-46-8 |

| Appearance | Expected to be a solid or oil |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is predictive and based on the analysis of similar chemical structures.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 | s | 2H | Benzyl protons (Ar-CH₂) |

| ~ 3.40 - 3.60 | m | 2H | Hydroxymethyl protons (-CH₂OH) |

| ~ 2.80 - 3.20 | m | 1H | Piperazine proton (C2-H) |

| ~ 2.20 - 2.80 | m | 6H | Piperazine ring protons |

| ~ 1.80 - 2.20 | br s | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Aromatic quaternary carbon (C₆H₅) |

| ~ 129 | Aromatic CH carbons (C₆H₅) |

| ~ 128 | Aromatic CH carbons (C₆H₅) |

| ~ 127 | Aromatic CH carbons (C₆H₅) |

| ~ 65 | Hydroxymethyl carbon (-CH₂OH) |

| ~ 63 | Benzyl carbon (Ar-CH₂) |

| ~ 55 - 60 | Piperazine ring carbons |

| ~ 50 - 55 | Piperazine ring carbons |

IR Spectroscopy (Infrared Spectroscopy)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Broad | O-H stretch (alcohol) |

| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1150 - 1050 | Strong | C-N stretch |

| ~ 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| ~ 740, 700 | Strong | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 206.14 | [M]⁺, Molecular ion |

| 175.12 | [M - CH₂OH]⁺ |

| 91.05 | [C₇H₇]⁺, Tropylium ion (benzyl fragment) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons to generate charged ions and fragments. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The mass analyzer separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. Researchers are encouraged to acquire experimental data on their specific samples for definitive structural confirmation.

In-Depth Technical Guide: (R)-4-Benzyl-2-hydroxymethylpiperazine (CAS 149715-46-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

(R)-4-Benzyl-2-hydroxymethylpiperazine, identified by CAS number 149715-46-8, is a chiral piperazine derivative. It serves as a crucial building block in medicinal chemistry, primarily in the synthesis of targeted bioactive molecules. Its rigid piperazine core, combined with the stereocenter and the reactive hydroxymethyl and benzyl groups, makes it a versatile scaffold for creating diverse chemical libraries for drug discovery.

| Property | Value |

| IUPAC Name | [(2R)-4-benzylpiperazin-2-yl]methanol |

| Synonyms | This compound |

| CAS Number | 149715-46-8 |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| Appearance | Varies; may be a solid or oil |

| Solubility | Generally soluble in polar organic solvents |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-hydroxymethylpiperazine

This protocol is adapted from methodologies described for the synthesis of chiral piperazine derivatives.

Step 1: Synthesis of (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione

-

Dissolve N-Chloroacetylated Serine Methyl Ester in anhydrous methanol.

-

Under an ice-water bath, add triethylamine (TEA) and benzylamine.

-

Reflux the mixture at 80-120°C for 40-56 hours.

-

Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (CH₂Cl₂) and wash sequentially with water (1-3 times) and a saturated sodium chloride solution.

-

Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the white solid, (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione.

Step 2: Synthesis of (S)-4-Benzyl-2-hydroxymethylpiperazine

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an ice bath.

-

Add the chiral (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione in portions.

-

Stir the mixture at room temperature for 30-50 minutes under argon protection.

-

Heat the reaction to reflux at 90-140°C for 5-8 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and quench by sequentially adding water, 2 mol/L sodium hydroxide (NaOH), and water under an ice bath.

-

Stir the resulting mixture at room temperature for 0.5-2 hours.

-

Filter the mixture and wash the solid with CH₂Cl₂.

-

Combine the filtrates, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (S)-4-Benzyl-2-hydroxymethylpiperazine.

Synthetic pathway from the core compound to a bioactive derivative.

Biological Activity and Applications in Drug Discovery

This compound is not typically evaluated for its own biological activity but is rather utilized as a chiral intermediate in the synthesis of potent and selective ligands for various biological targets. The primary areas of application for this chemical scaffold are in the development of sigma-1 (σ₁) receptor ligands and monoacylglycerol lipase (MAGL) inhibitors.

Sigma-1 (σ₁) Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction[1]. Derivatives of this compound have been incorporated into novel ligands targeting this receptor. The benzylpiperazine moiety is a common pharmacophore in many potent sigma-1 ligands.

While no direct binding data for this compound is available, its derivatives have shown high affinity for the sigma-1 receptor. For example, a study on benzylpiperazine derivatives reported compounds with Kᵢ values in the low nanomolar range for the σ₁ receptor.

Quantitative Data for a Representative Sigma-1 Receptor Ligand Derivative:

| Compound | Target | Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| 1-(2-naphthylmethyl)-4-benzylpiperazine (a related benzylpiperazine) | Sigma-1 Receptor | Potent | High |

Note: This data is for a related compound to illustrate the utility of the benzylpiperazine scaffold and not for CAS 149715-46-8 itself.

Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer. Benzylpiperidine and benzylpiperazine derivatives have been explored as reversible MAGL inhibitors.

Again, direct inhibitory activity of this compound against MAGL has not been reported. However, its structural motifs are present in potent MAGL inhibitors.

Quantitative Data for a Representative Benzylpiperidine-based MAGL Inhibitor:

| Compound | Target | IC₅₀ (nM) |

| Derivative 13 (from a study on benzylpiperidine-based MAGL inhibitors) | hMAGL | Potent |

Note: This data is for a related compound to illustrate the utility of the scaffold in MAGL inhibitor design and not for CAS 149715-46-8 itself.

Endocannabinoid signaling pathway targeted by MAGL inhibitors.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable chiral building block in the field of medicinal chemistry. While it does not possess significant intrinsic biological activity, its utility lies in its role as a versatile starting material for the synthesis of potent and selective ligands for important drug targets, most notably the sigma-1 receptor and monoacylglycerol lipase. Researchers and drug development professionals can leverage the stereochemistry and functional groups of this compound to generate novel therapeutic candidates for a variety of disease states. Future research may continue to explore the incorporation of this scaffold into new classes of bioactive molecules.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-4-benzyl-2-hydroxymethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and synthetic methodologies for (R)-4-benzyl-2-hydroxymethylpiperazine, a chiral piperazine derivative of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the compound's key characteristics and preparation.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol , is a heterocyclic compound featuring a piperazine ring substituted at the N4 position with a benzyl group and at the C2 position with a hydroxymethyl group.[1] The stereochemistry at the C2 position is designated as (R), which is crucial for its potential specific interactions with biological targets.

The piperazine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents at the C2 and N4 positions can be oriented in either axial or equatorial positions. The bulky benzyl group at the N4 position is expected to preferentially occupy the equatorial position to reduce 1,3-diaxial interactions. The hydroxymethyl group at the C2 position can also exist in either an axial or equatorial orientation, and the preferred conformation may be influenced by solvent and other environmental factors.

Note on Crystallographic Data: To date, a publicly available crystal structure for this compound has not been reported. Therefore, precise experimental data on bond lengths and angles are not available. The structural representations are based on standard bond lengths and angles for similar chemical entities.

References

Chiral Piperazine Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have made it a privileged structure in drug design. The introduction of chirality into the piperazine ring unlocks a third dimension for molecular recognition, enabling enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth review of the synthesis, pharmacological applications, and mechanistic insights into chiral piperazine derivatives, with a focus on providing actionable data and protocols for researchers in the field.

Asymmetric Synthesis of Chiral Piperazine Derivatives

The stereocontrolled synthesis of chiral piperazines is a critical challenge in medicinal chemistry. Various strategies have been developed to access these valuable building blocks in high enantiopurity.

Catalytic Asymmetric Hydrogenation of Pyrazines

Catalytic asymmetric hydrogenation of pyrazines and their derivatives represents a highly efficient and atom-economical approach to chiral piperazines. This method often utilizes iridium or palladium catalysts paired with chiral phosphine ligands to achieve high yields and enantioselectivities. A general workflow for this process is outlined below.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylpyrazine

This protocol is adapted from the work of Huang et al. and provides a method for the synthesis of (S)-2-phenylpiperazine.[1][2]

Materials:

-

2-Phenylpyrazine

-

Benzyl bromide (BnBr)

-

[Ir(COD)Cl]₂

-

(R)-Segphos

-

Toluene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrogen gas (high-pressure cylinder)

-

Standard glassware for air-sensitive reactions

-

High-pressure autoclave

Procedure:

-

Preparation of the Pyrazinium Salt: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-phenylpyrazine (1 mmol) in anhydrous DCM (5 mL). Add benzyl bromide (1.2 mmol) and stir the mixture at room temperature for 12 hours. The resulting precipitate is the pyrazinium salt.

-

Catalyst Preparation: In a separate glovebox, a stock solution of the catalyst is prepared by dissolving [Ir(COD)Cl]₂ (0.01 mmol) and (R)-Segphos (0.022 mmol) in anhydrous toluene (1 mL).

-

Asymmetric Hydrogenation: In a glass vial inside the glovebox, add the pyrazinium salt (0.5 mmol) and the catalyst solution (0.2 mL, 2 mol% Ir). The vial is placed in a high-pressure autoclave.

-

Reaction: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 600 psi of hydrogen. The reaction is stirred at 30 °C for 24 hours.

-

Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (DCM/MeOH gradient) to afford the enantioenriched N-benzyl-2-phenylpiperazine.

-

Deprotection: The N-benzyl group can be removed by catalytic hydrogenation using Pd/C in methanol under a hydrogen atmosphere to yield (S)-2-phenylpiperazine.

Quantitative Data for Asymmetric Hydrogenation of Pyrazinium Salts

| Entry | Substrate (Pyrazinium Salt) | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | N-benzyl-2-phenylpyrazinium bromide | [Ir(COD)Cl]₂ / (R)-Segphos | 95 | 96 | [1] |

| 2 | N-benzyl-2-(4-methoxyphenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (R)-Segphos | 92 | 95 | [1] |

| 3 | N-benzyl-2-(4-fluorophenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (R)-Segphos | 96 | 94 | [1] |

| 4 | N-benzyl-2-methylpyrazinium bromide | [Ir(COD)Cl]₂ / (R)-Segphos | 90 | 89 | [1] |

Asymmetric Lithiation and Trapping

Asymmetric lithiation of N-Boc protected piperazines followed by trapping with an electrophile is a powerful method for the synthesis of C2-substituted chiral piperazines. This approach often employs a chiral ligand, such as (-)-sparteine or its surrogate, to direct the deprotonation and subsequent functionalization.

Experimental Protocol: Asymmetric Lithiation of N-Boc-piperazine and Trapping with an Electrophile

This protocol is a general representation based on the work of O'Brien and co-workers.[3]

Materials:

-

N-Boc-piperazine

-

s-Butyllithium (s-BuLi) in cyclohexane

-

(-)-Sparteine

-

Anhydrous diethyl ether (Et₂O) or other suitable solvent

-

Electrophile (e.g., an alkyl halide, aldehyde, or ketone)

-

Standard glassware for air-sensitive reactions at low temperatures

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with N-Boc-piperazine (1 mmol) and anhydrous Et₂O (10 mL).

-

Addition of Chiral Ligand and Base: The solution is cooled to -78 °C in a dry ice/acetone bath. (-)-Sparteine (1.2 mmol) is added, followed by the slow, dropwise addition of s-BuLi (1.2 mmol) in cyclohexane. The reaction mixture is stirred at -78 °C for 1 hour.

-

Electrophilic Trapping: The chosen electrophile (1.5 mmol) is added to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at this temperature.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with Et₂O (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the enantioenriched C2-substituted piperazine.

Quantitative Data for Asymmetric Lithiation and Trapping

| Entry | Electrophile | Product | Yield (%) | dr | Reference |

| 1 | MeI | N-Boc-2-methylpiperazine | 85 | >95:5 | [3] |

| 2 | PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)piperazine | 78 | >95:5 | [3] |

| 3 | (CH₃)₂CO | N-Boc-2-(2-hydroxypropan-2-yl)piperazine | 82 | >95:5 | [3] |

| 4 | BnBr | N-Boc-2-benzylpiperazine | 80 | >95:5 | [3] |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is temporarily attached to the piperazine precursor to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed to provide the desired enantioenriched piperazine.

Experimental Protocol: Synthesis of a Chiral Piperazin-2-one using a Chiral Auxiliary

This protocol is a generalized procedure based on the principles of chiral auxiliary-mediated synthesis.

Materials:

-

(R)-Phenylglycinol (chiral auxiliary)

-

Bromoacetyl bromide

-

An appropriate amine (R-NH₂)

-

A suitable base (e.g., triethylamine)

-

A reducing agent (e.g., LiAlH₄)

-

Standard laboratory glassware

Procedure:

-

Attachment of Chiral Auxiliary: (R)-Phenylglycinol is reacted with bromoacetyl bromide in the presence of a base to form the corresponding bromoacetamide.

-

Cyclization: The bromoacetamide is then reacted with an amine (R-NH₂) to induce cyclization, forming a chiral piperazin-2-one with the phenylglycinol moiety acting as a stereodirecting group.

-

Diastereoselective Alkylation: The piperazin-2-one is deprotonated with a strong base (e.g., LDA) at low temperature, and the resulting enolate is reacted with an electrophile. The bulky chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.

-

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved, typically through hydrogenolysis (e.g., H₂, Pd/C) or acidic hydrolysis, to yield the enantioenriched piperazin-2-one.

-

Reduction to Piperazine: The resulting chiral piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH₄.

Pharmacological Applications of Chiral Piperazine Derivatives

Chiral piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery across various therapeutic areas.

Central Nervous System (CNS) Disorders

Many CNS-active drugs incorporate a chiral piperazine moiety. These compounds often target dopamine and serotonin receptors, playing a crucial role in the treatment of psychosis, depression, and anxiety.

Dopamine D₂ Receptor Antagonism:

Antagonism of the dopamine D₂ receptor is a key mechanism of action for many antipsychotic drugs. Chiral piperazine derivatives have been developed as potent and selective D₂ antagonists. The antagonism of D₂ receptors, which are Gαi/o-coupled, leads to an increase in intracellular cAMP levels by disinhibiting adenylyl cyclase.

Serotonin 5-HT₂A Receptor Antagonism:

Antagonism of the 5-HT₂A receptor is another important mechanism for atypical antipsychotics and some antidepressants. 5-HT₂A receptors are Gαq-coupled, and their activation leads to the hydrolysis of PIP₂ into IP₃ and DAG, resulting in an increase in intracellular calcium and activation of PKC. Antagonism of this pathway can modulate neurotransmission and has therapeutic benefits.

Quantitative Data for Chiral Piperazine Derivatives in CNS Disorders

| Compound | Target(s) | Activity (Ki, nM) | Therapeutic Area | Reference |

| Vestipitant | NK₁ Receptor | 0.2 | Antiemetic, Anxiolytic | [4] |

| (R)-Isomer of Morpholine 15 | Dopamine D₄ Receptor | 70 | Potential Antipsychotic | [5] |

| (S)-Isomer of Morpholine 15 | Dopamine D₄ Receptor | >100,000 | Inactive | [5] |

| Arylpiperazine Derivative | 5-HT₂A / D₂ Receptors | 5-HT₂A: 1.5, D₂: 25 | Antipsychotic | [6] |

Oncology

The piperazine scaffold is also prevalent in a number of anticancer agents. These derivatives can target various proteins involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data for Chiral Piperazine Derivatives in Oncology

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phthalazinylpiperazines | MDA-MB-231 (Breast) | 0.013 - 0.079 | [7] |

| Ciprofloxacin-piperazine derivatives | Various | 10 | [8] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [9] |

| Thiazolinylphenyl-piperazines | MDA-MB-231 (Breast) | Highly cytotoxic | [10] |

Antiviral Agents

Chiral piperazine derivatives have emerged as promising antiviral agents, particularly in the context of HIV. They can act as entry inhibitors by targeting viral proteins or host cell receptors essential for viral entry.

Quantitative Data for Chiral Piperazine Derivatives as Antiviral Agents

| Compound | Virus | Target | IC₅₀ (µM) | Reference |

| Piperazine Derivative 31 | HIV-1 | CCR5 | 0.0472 | [11] |

| Piperazine Derivative 33 | HIV-1 | CCR5 | 0.0314 | [11] |

| Acenaphthene-piperazine Derivative | HIV-1 | - | 13.1 | [11] |

| Imidazole-piperazine Derivative | HIV-1 | Integrase | >20 | [11] |

Conclusion

Chiral piperazine derivatives represent a rich and continually evolving area of medicinal chemistry. The development of robust and efficient asymmetric synthetic methods has provided access to a wide array of stereochemically defined piperazine building blocks. These scaffolds have proven to be invaluable in the design of potent and selective modulators of various biological targets, leading to the discovery of new therapeutic agents for a range of diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the vast chemical space of chiral piperazines and accelerate the discovery of next-generation medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

The Multifaceted Biological Activities of Substituted Piperazine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in various non-covalent interactions, have established it as a "privileged structure" in drug design. Substituted piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into a wide array of clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted piperazine compounds, with a focus on their anticancer, antifungal, and central nervous system effects. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity of Substituted Piperazine Compounds

Substituted piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

Quantitative Cytotoxicity Data

The anticancer efficacy of various substituted piperazine compounds has been quantified through in vitro assays, primarily yielding IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values. A summary of representative data is presented below.

| Compound ID/Description | Cancer Cell Line | Activity Type | Value (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | [5] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | GI50 | 1.35 | [5] |

| Novel Piperazine Derivative (PCC) | SNU-475 (Liver) | IC50 | 6.98 ± 0.11 | [6] |

| Novel Piperazine Derivative (PCC) | SNU-423 (Liver) | IC50 | 7.76 ± 0.45 | [6] |

| Sulfamethoxazole/1-(2-fluorophenyl) piperazine derivative 3e | MDA-MB-231 (Breast) | IC50 | 16.98 | [7] |

| Sulfamethoxazole/1-(2-fluorophenyl) piperazine derivative 6b | MDA-MB-231 (Breast) | IC50 | 17.33 | [7] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

For instance, a novel piperazine derivative, PCC, has been shown to induce apoptosis in human liver cancer cells by causing a significant drop in the mitochondrial membrane potential and promoting the release of cytochrome c from the mitochondria.[6] This event triggers the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. Subsequently, caspase-9 activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death. Furthermore, PCC was also found to activate caspase-8, the initiator caspase of the extrinsic pathway, suggesting a dual mechanism of action.[6] Some piperazine derivatives have also been shown to down-regulate the expression of anti-apoptotic proteins like BCL2.[7]

Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[2][8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and incubate for a specified period (e.g., 72 hours).[9]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[9]

-

Incubation: Incubate the plate at 37°C for 1.5 hours.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][10]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compounds in 96-well plates as described for the MTT assay.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[1]

-

Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.[1] Air dry the plates completely.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[1] Air dry the plates.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[1]

-

Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[1]

Antifungal Activity of Substituted Piperazine Compounds

The emergence of drug-resistant fungal pathogens has created an urgent need for novel antifungal agents. Substituted piperazine derivatives have demonstrated promising activity against a range of clinically relevant fungi.[11]

Quantitative Antifungal Susceptibility Data

The in vitro antifungal activity of piperazine derivatives is typically determined by broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

| Compound Class | Fungal Species | Activity | Reference |

| Piperazine-thiazole hybrids | Candida albicans, Aspergillus niger | Significant antifungal properties | [11] |

| Phenothiazine-piperazine hybrids | Cryptococcus neoformans, Candida spp. | Potent antifungal activity | [12] |

Experimental Protocol for Antifungal Susceptibility Testing

This method is a standardized procedure for determining the MIC of an antifungal agent.[13][14]

Protocol:

-

Inoculum Preparation: Grow the fungal strains in an appropriate medium.[15] Collect and wash the cells, then resuspend them in RPMI 1640 medium to a standardized concentration.[15]

-

Compound Dilution: Prepare serial twofold dilutions of the piperazine derivatives in a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized fungal suspension.[14]

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to a growth control well.[14]

Central Nervous System (CNS) Activity of Substituted Piperazine Compounds

The piperazine scaffold is a key component of many CNS-active drugs, including antidepressants and antipsychotics.[16][17] These compounds often exert their effects by modulating the activity of various neurotransmitter receptors, particularly serotonin and dopamine receptors.[18][19]

Modulation of Serotonin Receptors

Many piperazine derivatives exhibit high affinity for various serotonin (5-HT) receptor subtypes. For example, some antidepressant piperazine compounds act as antagonists or partial agonists at 5-HT1A receptors, which are involved in the regulation of mood and anxiety.[20]

Modulation of Dopamine Receptors

Piperazine derivatives are also prominent in the development of antipsychotic drugs that target dopamine receptors, particularly the D2 subtype.[21] Antagonism at D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.

Experimental Protocol for Receptor Binding Assays

This assay is used to determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[22][23][24]

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor or from tissues rich in these receptors (e.g., corpus striatum).[22]

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes, radioligand), non-specific binding (membranes, radioligand, and a high concentration of a known D2 antagonist like haloperidol), and competitive binding (membranes, radioligand, and varying concentrations of the piperazine derivative).[22] A common radioligand is [3H]spiperone.[23]

-

Incubation: Incubate the plate for 60-120 minutes at room temperature.[22]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[22]

-

Washing: Wash the filters several times with ice-cold wash buffer.[22]

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[22]

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationships (SAR)

The biological activity of substituted piperazine compounds is highly dependent on the nature and position of the substituents on the piperazine ring and any attached pharmacophores.

Anticancer SAR

In a series of vindoline-piperazine conjugates, it was observed that substitution at position 17 of vindoline was more beneficial for anticancer activity than at position 10.[5] Furthermore, N-alkyl derivatives were found to be more active than N-acyl analogs. The presence of electron-withdrawing groups, such as 4-trifluoromethylphenyl and 4-fluorobenzyl, on the piperazine nitrogen generally enhanced cytotoxicity.[5]

Substituted piperazine compounds represent a versatile and highly valuable class of molecules in drug discovery. Their broad spectrum of biological activities, including potent anticancer, antifungal, and CNS-modulating effects, underscores their therapeutic potential. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular mechanisms and structure-activity relationships. It is anticipated that the information presented herein will serve as a valuable resource for researchers and professionals in the field, stimulating further innovation in the design and development of novel piperazine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijrrjournal.com [ijrrjournal.com]

- 18. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 19. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey | MDPI [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

The Versatile Scaffold: (R)-4-benzyl-2-hydroxymethylpiperazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals on the burgeoning potential of a unique chiral building block.

(R)-4-benzyl-2-hydroxymethylpiperazine is emerging as a pivotal chiral scaffold in medicinal chemistry. Its unique structural features—a constrained piperazine ring, a specific stereocenter, a reactive hydroxymethyl group, and a benzyl-protected amine—offer a versatile platform for the synthesis of complex and biologically active molecules. This guide delves into the potential applications of this valuable building block, supported by data from analogous structures, and provides detailed experimental protocols for the synthesis and evaluation of its derivatives.

Synthesis of the Core Scaffold

The asymmetric synthesis of this compound is a critical first step in its utilization. A common and effective strategy begins with the chiral pool starting material, (R)-serine. The following workflow outlines a typical synthetic route.

Caption: Synthetic pathway from (R)-serine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of the (S)-enantiomer and can be applied to the (R)-enantiomer starting from (R)-serine.

Step 1: Esterification of (R)-Serine

-

Suspend (R)-serine in anhydrous methanol under an inert atmosphere.

-

Cool the suspension in an ice-salt bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the methyl ester.

Step 2: N-Chloroacetylation

-

Dissolve the serine methyl ester in a suitable solvent (e.g., dichloromethane).

-

Add a base such as sodium bicarbonate.

-

Cool the mixture in an ice-salt bath.

-

Add a solution of chloroacetyl chloride in dichloromethane dropwise.

-

Stir at room temperature for 8-12 hours.

-

Extract the product into an organic layer, dry with anhydrous sodium sulfate, and concentrate.

Step 3: Cyclization and Formation of the Diketopiperazine

-

Dissolve the N-chloroacetylated serine methyl ester in an appropriate solvent like methanol.

-

Add triethylamine and benzylamine.

-

Reflux the mixture for 6-10 hours.

-

The resulting diketopiperazine can be purified by column chromatography.

Step 4: Reduction to this compound

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool in an ice bath.

-

Add the chiral diketopiperazine in portions.

-

Stir at room temperature for 30-60 minutes, then reflux for 5-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the final product.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a precursor to a wide range of potential therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Sigma-1 Receptor Ligands for Neuropathic Pain

The benzylpiperazine moiety is a well-established pharmacophore for sigma-1 (σ₁) receptor ligands. The σ₁ receptor is implicated in the modulation of nociceptive signaling, making it a promising target for the treatment of pain. Derivatives of benzylpiperazine have demonstrated high affinity and selectivity for the σ₁ receptor, leading to antinociceptive and anti-allodynic effects in preclinical models.

| Compound ID | Target | Ki (nM) | Selectivity (σ₂/σ₁) | Reference |

| 15 | σ₁ | 1.6 | 886 | [1] |

| 24 | σ₁ | 14.1 | 423 | [1] |

| 8 (Lead) | σ₁ | 2.5 | 432 | [1] |

Table 1: Binding affinities of representative benzylpiperazine derivatives for sigma receptors.[1]

Kinase Inhibitors in Oncology

The piperazine ring is a common feature in many approved kinase inhibitors used in cancer therapy. It often serves as a key structural element that interacts with the hinge region of the kinase domain or provides a point for substitution to modulate solubility and pharmacokinetic properties. The chiral nature of this compound can be exploited to achieve specific interactions within the ATP-binding pocket of kinases, potentially leading to highly potent and selective inhibitors. For instance, hybrid molecules incorporating piperazine have shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

| Compound ID | Target | IC₅₀ (nM) | Reference |

| 9h | CDK2 | 40.91 | [2] |

| 11d | CDK2 | 41.70 | [2] |

| 11e | CDK2 | 46.88 | [2] |

| 13c | CDK2 | 52.63 | [2] |

| Staurosporine | CDK2 | 56.76 | [2] |

Table 2: Inhibitory concentrations of piperazine-containing benzofuran derivatives against CDK2.[2]

The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of CDK2 disrupts cell cycle progression.

GPCR Ligands for Central Nervous System Disorders

G-protein coupled receptors (GPCRs) are a major class of drug targets, particularly for central nervous system (CNS) disorders. The arylpiperazine scaffold is a privileged structure for designing ligands that target aminergic GPCRs, such as serotonin and dopamine receptors. The ability to modify the piperazine core at multiple positions allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist). The introduction of chirality and a hydroxymethyl group, as in the title compound, can provide additional vectors for interaction with the receptor binding pocket, leading to improved affinity and selectivity.

Methodologies for Biological Evaluation

Radioligand Binding Assay for Sigma Receptors

This protocol is a representative method for determining the binding affinity of newly synthesized compounds for sigma-1 and sigma-2 receptors.

Workflow:

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-(+)-pentazocine for σ₁), and various concentrations of the test compound.

-

Incubation: Incubate the plates at a specified temperature for a set period (e.g., 120 minutes at 37°C).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by non-linear regression analysis and then calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound represents a chiral building block with significant potential for the development of novel therapeutics. Its utility is underscored by the established success of the benzylpiperazine scaffold in targeting a range of biological entities, including sigma receptors, kinases, and GPCRs. The specific stereochemistry and the presence of a functional hydroxymethyl group provide medicinal chemists with opportunities to design next-generation drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthetic accessibility of this scaffold, coupled with its versatile derivatization potential, ensures its continued prominence in future drug discovery campaigns.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Piperazinone Derivatives from (R)-4-benzyl-2-hydroxymethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel chiral piperazinone derivatives, commencing from the readily available starting material, (R)-4-benzyl-2-hydroxymethylpiperazine. The synthetic strategy involves a two-step sequence: the selective oxidation of the primary alcohol to the corresponding aldehyde, followed by a diastereoselective reductive amination with an amino acid ester and subsequent intramolecular cyclization to yield the target piperazinone core. This approach allows for the introduction of diverse functionalities at the C-3 position of the piperazinone ring, making it a valuable methodology for the generation of compound libraries for drug discovery and development. Chiral piperazinones are recognized as privileged scaffolds in medicinal chemistry, appearing in a range of biologically active molecules.

Introduction

Chiral piperazinone moieties are key structural components in a multitude of pharmacologically active compounds, exhibiting a wide spectrum of biological activities. Their rigidified cyclic structure often imparts favorable pharmacokinetic properties and allows for precise spatial orientation of substituents to interact with biological targets. The synthesis of enantiomerically pure piperazinones is therefore of significant interest to the pharmaceutical industry.

This protocol details a reliable and adaptable method for the synthesis of a library of chiral piperazinone derivatives starting from this compound. The key transformations include a mild oxidation of the primary alcohol and a subsequent diastereoselective cyclization with various amino acid esters.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the oxidation of the starting material, this compound, to the intermediate aldehyde. This aldehyde then undergoes a reductive amination with an amino acid ester, followed by an intramolecular cyclization to furnish the final chiral piperazinone derivative.

Figure 1: General workflow for the synthesis of chiral piperazinone derivatives.

Experimental Protocols

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light (254 nm) and/or by staining with a potassium permanganate solution. Column chromatography was performed on silica gel (230-400 mesh).

Step 1: Synthesis of (R)-4-benzylpiperazine-2-carbaldehyde (Intermediate 1)

This protocol describes the oxidation of the primary alcohol of the starting material to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

Reaction Scheme:

Application Notes and Protocols: (R)-4-benzyl-2-hydroxymethylpiperazine in Asymmetric Synthesis

Disclaimer: Extensive literature searches did not yield specific examples of (R)-4-benzyl-2-hydroxymethylpiperazine being used as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are based on the potential applications of this molecule, drawing analogies from structurally similar chiral auxiliaries and piperazine derivatives used in asymmetric catalysis. The provided protocols for asymmetric alkylation and aldol reactions are generalized methodologies and should be considered as illustrative examples of how a novel chiral auxiliary might be employed.

Introduction

This compound is a chiral, non-racemic piperazine derivative. The presence of a stereocenter at the C2 position, a rigid piperazine backbone, and a coordinating hydroxymethyl group suggests its potential as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and materials science.

The structural features of this compound, specifically the combination of a secondary amine, a tertiary amine, and a primary alcohol, offer multiple points for attachment to a prochiral substrate and for steric shielding to direct the approach of a reagent.

Potential Applications in Asymmetric Synthesis

While direct applications are not documented, the structure of this compound suggests its potential use in several key asymmetric transformations, including:

-

Asymmetric Alkylation: The auxiliary could be acylated at the N1 position, and the resulting amide could be used to direct the stereoselective alkylation of the α-carbon.

-

Asymmetric Aldol Reactions: Similar to other chiral auxiliaries, an N-acyl derivative could form a chiral enolate that reacts with aldehydes with high diastereoselectivity.

-

Asymmetric Michael Additions: The piperazine moiety could act as a chiral catalyst for the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Synthesis of Chiral 2-Hydroxymethylpiperazine Derivatives

The synthesis of the chiral backbone of the target auxiliary is a critical first step. One reported method starts from the readily available amino acid (S)-serine. The key steps involve the formation of a chloroacetamide, which then undergoes cyclization with a primary amine to form a piperazinedione. Subsequent reduction of the amide functionalities yields the desired piperazine methanol.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for chiral 2-hydroxymethylpiperazines.

Illustrative Protocols for Asymmetric Synthesis

The following protocols are generalized procedures for asymmetric alkylation and aldol reactions using a chiral auxiliary. These are intended to serve as a starting point for the investigation of this compound as a novel chiral auxiliary.

Asymmetric Alkylation (General Protocol)

This protocol describes the diastereoselective alkylation of an N-acyl derivative of a chiral auxiliary.

Experimental Workflow:

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol:

-

Acylation of the Chiral Auxiliary:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add a base (e.g., triethylamine, 1.5 eq) followed by the desired acyl chloride or anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl, extracting with an organic solvent, drying the organic layer (e.g., over Na₂SO₄), and concentrating under reduced pressure.

-

Purify the N-acyl derivative by column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) and stir for 30-60 minutes to form the lithium enolate.

-

Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.

-

Stir at -78 °C for several hours, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate in vacuo.

-

Purify the product by column chromatography.

-

-

Cleavage of the Chiral Auxiliary:

-

The method for cleavage will depend on the desired functionality (e.g., carboxylic acid, alcohol, aldehyde).

-

For a carboxylic acid: Dissolve the alkylated product in a mixture of THF and water. Cool to 0 °C and add LiOH and H₂O₂.

-

For an alcohol: Dissolve the product in an ethereal solvent and treat with a reducing agent like LiBH₄ or LiAlH₄.

-

After cleavage, the chiral product can be isolated and purified, and the chiral auxiliary can often be recovered.

-